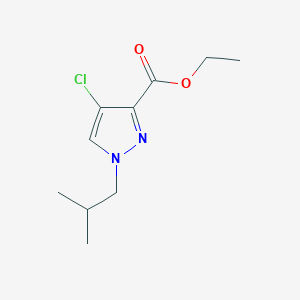

ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the chloro and isobutyl groups on the pyrazole ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chlorination and isobutylation steps. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyrazoles, carboxylic acids, and various oxidized or reduced derivatives, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate serves as an intermediate in the synthesis of pharmaceutical compounds. Its potential therapeutic effects are being explored, particularly in the development of drugs targeting inflammatory conditions and certain cancers. Research indicates that similar pyrazole derivatives exhibit anti-inflammatory and anticancer activities, suggesting this compound may share these properties due to its structural characteristics .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in controlling unwanted plant growth enhances crop yield by reducing competition for resources. The compound's unique properties allow for the development of targeted agrochemical products that minimize environmental impact while maximizing agricultural productivity .

Material Science

This compound finds applications in material science, particularly in the synthesis of advanced materials such as polymers and coatings. The incorporation of this compound into material formulations can improve durability and performance due to its chemical stability and reactivity .

Biological Studies

Researchers are investigating the biological activity of this compound to understand its potential as a bioactive molecule. Studies have shown that it interacts with specific molecular targets, such as enzymes or receptors, which may lead to various therapeutic effects. The chloro and isobutyl groups on the pyrazole ring enhance its binding affinity towards these targets .

Comparative Analysis of Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate | Methyl group at position 1 | Enhanced lipophilicity |

| Ethyl 5-chloro-1H-pyrazole-3-carboxylate | Chlorine at position 5 | Different biological activity |

| Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate | Bromine instead of chlorine | May exhibit different reactivity |

This table demonstrates how variations in substituents can significantly affect the chemical behavior and biological activity of pyrazole derivatives.

Anti-inflammatory Activity

Research has shown that several pyrazole derivatives exhibit significant anti-inflammatory effects comparable to standard medications like diclofenac sodium. This suggests that this compound could potentially share similar therapeutic benefits .

Enzyme Inhibition

Studies on related compounds indicate their ability to inhibit enzymes involved in critical metabolic pathways, such as xanthine oxidase. Understanding the binding affinity and inhibition kinetics of this compound could reveal its therapeutic applications in conditions like gout .

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isobutyl groups on the pyrazole ring can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

- Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate

- Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in various fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a chlorine atom at the fourth position and an isobutyl group at the first position. Its molecular formula is C_10H_12ClN_2O_2, with a molar mass of approximately 230.69 g/mol. The presence of these substituents influences its chemical behavior and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloro and isobutyl groups enhance its binding affinity and selectivity towards these targets, which may lead to various therapeutic effects. Understanding the precise mechanisms involves studying its interactions within different biological systems.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In a study assessing various pyrazole compounds, several exhibited significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium . this compound could potentially share similar properties due to its structural characteristics.

Enzyme Inhibition

This compound is also being explored for its ability to inhibit specific enzymes involved in various biological pathways. For example, studies on related compounds have indicated their potential as inhibitors for enzymes such as xanthine oxidase, which plays a crucial role in uric acid metabolism . Understanding the binding affinity and inhibition kinetics of this compound could reveal its therapeutic applications in conditions like gout.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance biological activity. These synthetic pathways are critical for developing derivatives with improved efficacy or targeted properties for specific applications in medicinal chemistry and agriculture .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-methyl-1H-pyrazole-3-carboxylate | Methyl group at position 4 | Enhanced lipophilicity |

| Ethyl 5-chloro-1H-pyrazole-3-carboxylate | Chlorine at position 5 | Potentially different biological activity |

| Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylate | Bromine instead of chlorine | May exhibit different reactivity |

This table highlights how variations in substituents can significantly affect the chemical behavior and biological activity of pyrazole derivatives.

Eigenschaften

IUPAC Name |

ethyl 4-chloro-1-(2-methylpropyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2/c1-4-15-10(14)9-8(11)6-13(12-9)5-7(2)3/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFFFMMTMVACLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Cl)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.